molecular formula C22H26F3NO2 B12775452 N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine CAS No. 94593-39-2

N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine

Cat. No.: B12775452
CAS No.: 94593-39-2
M. Wt: 393.4 g/mol
InChI Key: CKCKGEPVHDYFTB-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine is a synthetic organic compound It is characterized by the presence of a trifluoromethyl group, a benzene ring, and a benzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine typically involves multiple steps:

    Formation of the Benzeneethanamine Core: This step involves the alkylation of benzeneethanamine with ethyl and methyl groups.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Benzoylation: The final step involves the esterification of the compound with 2,4,6-trimethylbenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine: Lacks the benzoyl ester group.

    N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-benzoylbenzeneethanamine: Contains a different benzoyl group.

    N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylphenyl)oxy)benzeneethanamine: Has a phenyl ester instead of a benzoyl ester.

Uniqueness

The presence of the trifluoromethyl group and the specific benzoyl ester in N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine makes it unique. These functional groups can impart distinct chemical and biological properties, differentiating it from similar compounds.

Properties

CAS No.

94593-39-2

Molecular Formula

C22H26F3NO2

Molecular Weight

393.4 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,4,6-trimethylbenzoate

InChI

InChI=1S/C22H26F3NO2/c1-6-26(28-21(27)20-15(3)10-14(2)11-16(20)4)17(5)12-18-8-7-9-19(13-18)22(23,24)25/h7-11,13,17H,6,12H2,1-5H3

InChI Key

CKCKGEPVHDYFTB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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